molecular formula C9H17NO3 B13958335 Methyl 3-hydroxy-3-(piperidin-4-yl)propanoate

Methyl 3-hydroxy-3-(piperidin-4-yl)propanoate

Cat. No.: B13958335
M. Wt: 187.24 g/mol
InChI Key: IFYFZYVNDRLNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-3-(piperidin-4-yl)propanoate is an organic compound with the molecular formula C9H17NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-3-(piperidin-4-yl)propanoate typically involves the esterification of 3-hydroxy-3-(piperidin-4-yl)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-3-(piperidin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Formation of 3-oxo-3-(piperidin-4-yl)propanoate.

    Reduction: Formation of 3-hydroxy-3-(piperidin-4-yl)propanol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3-hydroxy-3-(piperidin-4-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-3-(piperidin-4-yl)propanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(piperidin-4-yl)propanoate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    3-Hydroxy-3-(piperidin-4-yl)propanoic acid: The carboxylic acid form, which has different solubility and reactivity properties.

Uniqueness

Methyl 3-hydroxy-3-(piperidin-4-yl)propanoate is unique due to the presence of both a hydroxyl group and an ester group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 3-hydroxy-3-piperidin-4-ylpropanoate

InChI

InChI=1S/C9H17NO3/c1-13-9(12)6-8(11)7-2-4-10-5-3-7/h7-8,10-11H,2-6H2,1H3

InChI Key

IFYFZYVNDRLNFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1CCNCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.